2-(chloromethyl)-1,3-thiazole-4-carbonitrile 2-(chloromethyl)-1,3-thiazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2091593-06-3
VCID: VC11648137
InChI: InChI=1S/C5H3ClN2S/c6-1-5-8-4(2-7)3-9-5/h3H,1H2
SMILES:
Molecular Formula: C5H3ClN2S
Molecular Weight: 158.61 g/mol

2-(chloromethyl)-1,3-thiazole-4-carbonitrile

CAS No.: 2091593-06-3

Cat. No.: VC11648137

Molecular Formula: C5H3ClN2S

Molecular Weight: 158.61 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(chloromethyl)-1,3-thiazole-4-carbonitrile - 2091593-06-3

Specification

CAS No. 2091593-06-3
Molecular Formula C5H3ClN2S
Molecular Weight 158.61 g/mol
IUPAC Name 2-(chloromethyl)-1,3-thiazole-4-carbonitrile
Standard InChI InChI=1S/C5H3ClN2S/c6-1-5-8-4(2-7)3-9-5/h3H,1H2
Standard InChI Key VOLPPSIJTTWWBY-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(S1)CCl)C#N

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile is defined by a five-membered thiazole ring containing sulfur and nitrogen atoms at the 1- and 3-positions, respectively. The chloromethyl (-CH2_2Cl) and cyano (-CN) groups are appended to the 2- and 4-positions of the ring, respectively. Key structural descriptors include:

  • SMILES Notation: C1=C(N=C(S1)CCl)C#N

  • InChI Key: VOLPPSIJTTWWBY-UHFFFAOYSA-N

  • IUPAC Name: 2-(chloromethyl)-1,3-thiazole-4-carbonitrile.

The compound’s planar thiazole ring facilitates conjugation, while the chloromethyl group introduces steric and electronic effects that influence reactivity. The cyano group enhances the electron-deficient nature of the ring, making it susceptible to nucleophilic attacks at the 4-position.

Predicted Physicochemical Properties

Mass spectrometry data predict collision cross sections (CCS) for various adducts, as shown below:

Adductm/zPredicted CCS (Ų)
[M+H]+158.97783123.8
[M+Na]+180.95977136.0
[M+NH4]+176.00437130.0
[M-H]-156.96327118.4

These values indicate the compound’s behavior in ion mobility spectrometry, with sodium adducts exhibiting larger CCS due to increased molecular size . The compound’s purity, typically reported as 95%, underscores its utility in synthetic workflows requiring high-precision intermediates.

Synthesis and Reaction Pathways

Cyclization of Thioamide Derivatives

A common approach to thiazole synthesis involves the reaction of thioamides with α-haloketones. For example, cyclization of a suitably substituted thioamide precursor with a chloromethyl-containing haloketone could yield the target compound. This method leverages the nucleophilic sulfur atom to form the thiazole ring, followed by functionalization with the chloromethyl and cyano groups.

Chlorination of Allyl Isothiocyanate Derivatives

Patent literature describes the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole (CCT) via chlorination of allyl isothiocyanate . While distinct from the target compound, this method highlights the use of chlorinating agents (e.g., sulfuryl chloride) to introduce chlorine substituents into thiazole systems. Adapting this approach, 2-(chloromethyl)-1,3-thiazole-4-carbonitrile could potentially be synthesized by substituting allyl isothiocyanate with a cyano-containing precursor, followed by controlled chlorination.

Optimization Challenges

Key challenges in synthesis include minimizing side reactions, such as over-chlorination or ring-opening, and ensuring regioselective substitution. The absence of detailed procedures in the literature suggests that further optimization is required to achieve high yields and purity .

Applications in Chemical Research

Pharmaceutical Intermediate

Thiazole derivatives are widely explored for their bioactivity. The chloromethyl group in 2-(chloromethyl)-1,3-thiazole-4-carbonitrile serves as a reactive handle for further functionalization, enabling the synthesis of derivatives with potential antimicrobial or anticancer properties. For instance, nucleophilic substitution of the chloromethyl group with amines or thiols could yield analogs for structure-activity relationship (SAR) studies.

Agrochemical Development

The compound’s structural similarity to 2-chloro-5-chloromethyl-1,3-thiazole (CCT), a known pesticide intermediate, suggests potential agrochemical applications . Modifications to the cyano group could modulate lipophilicity and bioavailability, critical factors in pesticide design.

Material Science

Electron-deficient thiazoles are investigated as ligands in catalytic systems or as components of organic semiconductors. The cyano group’s electron-withdrawing nature could enhance charge transport properties in such materials.

Future Research Directions

  • Synthetic Methodologies: Developing one-pot syntheses or catalytic routes to improve yield and scalability.

  • Biological Screening: Evaluating the compound’s bioactivity against microbial or cancer cell lines.

  • Derivatization Studies: Exploring reactions at the chloromethyl and cyano positions to generate novel analogs.

  • Computational Modeling: Using DFT calculations to predict reactivity and guide synthetic efforts.

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